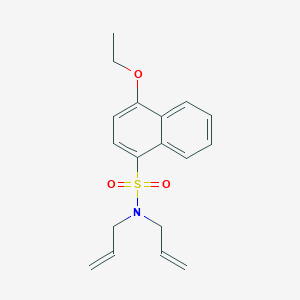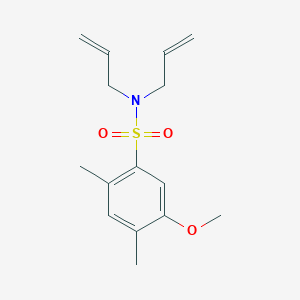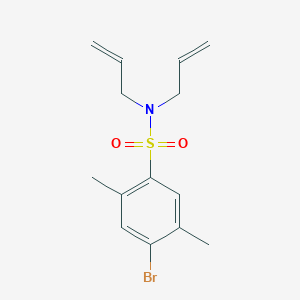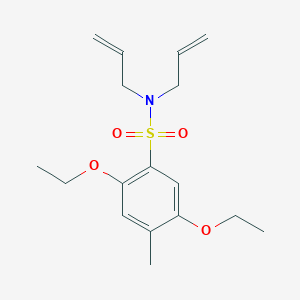
2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as "DEMS" and is used in various fields of research, including pharmaceuticals, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of DEMS is not fully understood. However, it is believed to act as a ligand and form complexes with metal ions. These metal complexes have been shown to exhibit unique properties, including catalytic activity and luminescence.
Biochemical and Physiological Effects:
DEMS has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is not toxic to cells and does not exhibit any significant cytotoxic effects. DEMS has also been shown to be stable under physiological conditions, making it a suitable candidate for various biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
DEMS has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, DEMS is stable under various conditions, making it a suitable candidate for various applications. However, DEMS has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Orientations Futures
DEMS has several potential future directions in scientific research. One potential direction is the development of new metal complexes for catalysis and material science. Additionally, DEMS could be used as a probe for studying protein-ligand interactions in more detail. Furthermore, the development of new fluorescent probes for the detection of metal ions is another potential direction for future research. Overall, DEMS has shown promising results in various fields of research, and further studies are needed to fully understand its potential applications.
Conclusion:
In conclusion, 2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide, commonly known as DEMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEMS has been used in various fields of research, including pharmaceuticals, biochemistry, and material science. Its mechanism of action and physiological effects are not fully understood, but it has shown promising results in various applications. DEMS has several advantages for lab experiments, but it also has some limitations. Future research on DEMS could lead to the development of new metal complexes, fluorescent probes, and a better understanding of protein-ligand interactions.
Méthodes De Synthèse
The synthesis of DEMS involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with propargyl alcohol in the presence of a base. The reaction is carried out under an inert atmosphere and at a low temperature. The product is then purified through column chromatography to obtain pure DEMS.
Applications De Recherche Scientifique
DEMS has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have shown promising results in various fields such as catalysis and material science. DEMS has also been used as a reagent in the synthesis of organic compounds, including pharmaceuticals. Additionally, DEMS has been used as a probe for studying protein-ligand interactions and as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2,5-diethoxy-4-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-6-10-18(11-7-2)23(19,20)17-13-15(21-8-3)14(5)12-16(17)22-9-4/h6-7,12-13H,1-2,8-11H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQHUVPRYSKOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

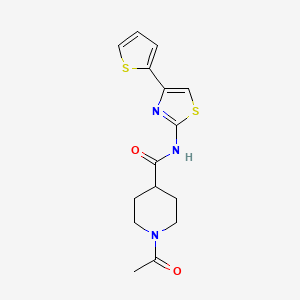
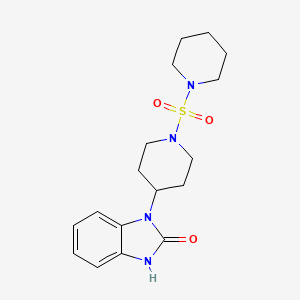


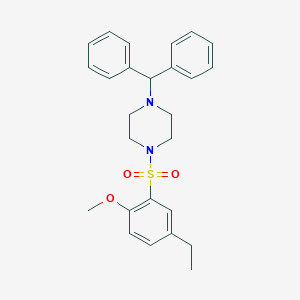

![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
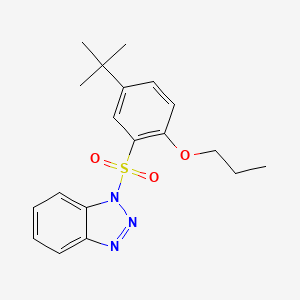
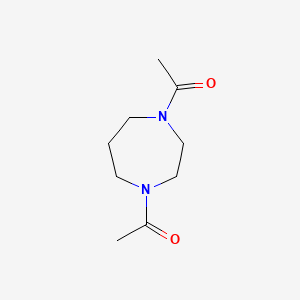
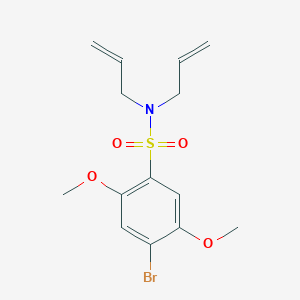
![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
